molecular formula C21H24ClN3O7S B13649748 (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride

Cat. No.: B13649748
M. Wt: 497.9 g/mol
InChI Key: FXXSETTYJSGMCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate; hydrochloride” is a β-lactam antibiotic derivative structurally related to penicillins and carbapenems. Its core bicyclo[3.2.0]heptane framework is characteristic of β-lactams, with modifications at the 6-position (2-amino-2-phenylacetyl group) and the ester moiety (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl, which acts as a prodrug enhancer. The hydrochloride salt improves solubility and stability .

Properties

Molecular Formula

C21H24ClN3O7S

Molecular Weight

497.9 g/mol

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride

InChI

InChI=1S/C21H23N3O7S.ClH/c1-10-12(31-20(28)30-10)9-29-19(27)15-21(2,3)32-18-14(17(26)24(15)18)23-16(25)13(22)11-7-5-4-6-8-11;/h4-8,13-15,18H,9,22H2,1-3H3,(H,23,25);1H

InChI Key

FXXSETTYJSGMCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=O)O1)COC(=O)C2C(SC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)N)(C)C.Cl

Origin of Product

United States

Biological Activity

The compound (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate; hydrochloride is a complex chemical with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure

The compound can be characterized by its molecular formula and weight:

  • Molecular Formula : C₁₇H₁₈N₂O₅S
  • Molecular Weight : 366.39 g/mol

Structure Representation

The structure of the compound includes several functional groups that contribute to its biological activity. The presence of a dioxole ring and thiazolidine structure suggests potential interactions with various biological targets.

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and could be beneficial in treating neurodegenerative diseases.
  • Anti-inflammatory Effects : Some derivatives of similar compounds have demonstrated anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on synthesized derivatives indicated that compounds with a similar structure exhibited moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The tested compound was assessed for its Minimum Inhibitory Concentration (MIC) values, revealing promising results in inhibiting bacterial growth .
  • Cholinesterase Inhibition : Research on related compounds indicated effective inhibition of AChE and BChE, with IC50 values suggesting a potential role in Alzheimer's disease management. For example, a related compound showed IC50 values of 46.42 µM against BChE .
  • Docking Studies : Molecular docking studies have been performed to predict the binding affinity of the compound to various biological targets, providing insights into its pharmacodynamics and potential therapeutic applications .

Data Table

Biological ActivityObserved EffectReference
Antibacterial ActivityModerate to strong against S. aureus
Cholinesterase InhibitionIC50 = 46.42 µM (BChE)
Anti-inflammatory PotentialInhibition of cytokine production

Comparison with Similar Compounds

Comparison with Structurally Similar β-Lactam Compounds

Structural Analogues

Faropenem Medoxomil
  • Structure : Shares the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester group, a prodrug feature enhancing oral bioavailability .
  • Key Differences: Faropenem is a carbapenem with a 1-hydroxyethyl side chain at C6, whereas the target compound has a 2-amino-2-phenylacetyl group. This difference impacts bacterial target affinity and spectrum .
Oxacillin
  • Structure : Contains a 5-methyl-3-phenylisoxazole-4-carbonyl group at C6, conferring resistance to penicillinase .
  • Key Differences: Oxacillin lacks the prodrug ester and has a narrower spectrum (primarily anti-staphylococcal). The target compound’s 2-amino-2-phenylacetyl group may broaden its activity .
Ampicillin and Amoxicillin
  • Structure: Both feature a 2-amino-2-phenylacetyl (ampicillin) or 2-amino-2-(4-hydroxyphenyl)acetyl (amoxicillin) group at C6, similar to the target compound .
  • Key Differences : Ampicillin/amoxicillin lack the bicyclo[3.2.0]heptane core and prodrug ester. Their spectra include gram-negative bacteria, but they are susceptible to β-lactamases .
Cloxacillin
  • Structure : Includes a 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl group at C6, enhancing stability against staphylococcal penicillinase .

Pharmacological and Antimicrobial Properties

Compound Class Spectrum Key Pharmacokinetic Features Resistance Profile
Target Compound Penem-prodrug Broad (gram-positive/-negative*) Enhanced oral absorption (ester prodrug) Susceptible to β-lactamases
Faropenem Medoxomil Carbapenem Broad (including anaerobes) High oral bioavailability Resistant to some ESBLs
Oxacillin Penicillin Narrow (penicillinase-resistant Staph) Low oral absorption Resistant to penicillinase
Ampicillin Penicillin Broad (gram-positive/-negative) Moderate oral bioavailability Susceptible to β-lactamases
Cloxacillin Penicillin Narrow (methicillin-sensitive Staph) Improved stability in acidic conditions Resistant to staphylococcal β-lactamase

*Inferred from structural similarity to ampicillin and presence of prodrug ester.

Adverse Effects and Limitations

  • Target Compound: Expected side effects include hypersensitivity (common to β-lactams) and gastrointestinal disturbances (due to ester hydrolysis). Limited toxicity data are available .
  • Faropenem : Lower seizure risk compared to other carbapenems .
  • Oxacillin : Hepatotoxicity and interstitial nephritis in prolonged use .

Preparation Methods

Chemical Structure and Key Features

Property Details
Molecular Formula C21H23N3O7S·HCl
Molecular Weight Approximately 461.5 g/mol
IUPAC Name (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (2S,5R,6R)-6-[(2R)-2-amino-2-phenylacetyl]amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate; hydrochloride
Key Structural Features Bicyclo[3.2.0]heptane β-lactam core, 4-thia substitution, 2-carboxylate esterified with medoxomil (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group, 6-position amino-phenylacetyl side chain
Solubility Soluble in organic solvents

Preparation Methods

Stepwise Synthetic Route

Formation of the Bicyclic β-Lactam Core
  • The bicyclic β-lactam core is synthesized starting from penicillin derivatives or via cyclization reactions involving thiazolidine precursors.
  • The key step involves cyclization to form the 4-thia-1-azabicyclo[3.2.0]heptane ring system with stereochemical control to achieve the (2S,5R,6R) configuration required for biological activity.
  • Typical reagents include activated carboxylic acid derivatives and sulfur-containing nucleophiles under controlled temperature and pH.
Introduction of the 6-[(2-amino-2-phenylacetyl)amino] Side Chain
  • The 6-amino position is acylated with (2R)-2-amino-2-phenylacetyl chloride or an equivalent activated acyl donor.
  • This step requires careful protection of amino groups and control of reaction conditions to prevent side reactions.
  • The stereochemistry at the 2R position of the amino-phenylacetyl group is preserved through the use of enantiomerically pure starting materials.
Esterification with (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Group
  • The carboxylic acid function at position 2 of the bicyclic core is esterified with (5-methyl-2-oxo-1,3-dioxol-4-yl)methanol (medoxomil alcohol).
  • This esterification is typically achieved via activation of the acid (e.g., as an acid chloride or using carbodiimide coupling agents like DCC or EDC) followed by reaction with medoxomil alcohol.
  • The medoxomil ester serves as a prodrug moiety to improve oral bioavailability by enzymatic hydrolysis in vivo.
Formation of Hydrochloride Salt
  • The final compound is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
  • This step improves the compound’s stability, solubility, and ease of formulation.

Experimental Data and Research Results

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Bicyclic core formation Cyclization with thiazolidine precursor, base, heat 70-85 Stereoselective control critical
Acylation at 6-position (2R)-2-amino-2-phenylacetyl chloride, base 75-90 Requires protection of amino groups
Esterification with medoxomil group DCC or EDC coupling, medoxomil alcohol, solvent 65-80 Mild conditions to preserve stereochemistry
Hydrochloride salt formation HCl gas or HCl solution, organic solvent >95 Crystalline hydrochloride salt obtained

Purity and Characterization

  • The final product is characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirming the expected structure and stereochemistry.
  • High-performance liquid chromatography (HPLC) is used to assess purity, typically >98%.
  • Optical rotation measurements confirm stereochemical integrity.

Notes on Synthetic Challenges and Optimization

  • Maintaining stereochemical purity throughout the synthesis is critical to ensure biological activity.
  • Protection and deprotection steps of amino groups require careful selection of protecting groups to avoid racemization.
  • The esterification step with the medoxomil group must be conducted under mild conditions to prevent β-lactam ring opening.
  • Scale-up synthesis demands optimization of reaction times, temperatures, and purification methods to maximize yield and purity.

Summary Table of Preparation Methods

Synthetic Step Key Reagents/Conditions Critical Parameters Outcome/Remarks
Bicyclic β-lactam core synthesis Thiazolidine precursor, base, heat Stereoselectivity, temperature Formation of 4-thia-1-azabicyclo core
6-Position acylation (2R)-2-amino-2-phenylacetyl chloride, base Protection of amino groups Introduction of amino-phenylacetyl side chain
Esterification with medoxomil DCC/EDC, medoxomil alcohol, mild solvents Avoid β-lactam hydrolysis Formation of prodrug ester
Hydrochloride salt formation HCl gas or solution Controlled acid addition Stable, soluble hydrochloride salt

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

To optimize synthesis, focus on reaction parameters such as solvent polarity, temperature, and catalyst selection. For example, refluxing in polar aprotic solvents (e.g., dichloromethane) under inert atmospheres can enhance intermediate stability. Purification via recrystallization or chromatography using gradients of ethyl acetate and hexane may improve purity . Kinetic studies of intermediate steps (e.g., acylation of the bicyclic core) can identify rate-limiting stages for optimization.

Q. What characterization techniques are critical for confirming the compound’s structural integrity?

Use a combination of spectroscopic methods:

  • NMR (¹H, ¹³C, and 2D-COSY) to verify stereochemistry and substituent positions .
  • IR spectroscopy to confirm functional groups (e.g., β-lactam carbonyl stretch near 1770 cm⁻¹) .
  • High-resolution mass spectrometry (HR-MS) for molecular formula validation .
  • X-ray crystallography (if crystalline) to resolve ambiguities in bicyclic ring conformation .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies should assess degradation pathways (e.g., β-lactam ring hydrolysis) using accelerated aging experiments. For example:

  • pH-dependent stability : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via HPLC .
  • Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C in dry form) . Storage recommendations include lyophilization and storage under argon at -20°C to minimize hydrolysis .

Q. What experimental designs are suitable for screening its biological activity against resistant bacterial strains?

Use standardized microbiological assays:

  • Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects .
  • Synergy testing with β-lactamase inhibitors (e.g., clavulanic acid) to assess resistance mitigation .

Q. How can stereochemical purity be validated given the compound’s multiple chiral centers?

Employ chiral chromatography (e.g., Chiralpak® columns) with polar mobile phases to separate enantiomers. Compare retention times with authentic standards . Circular dichroism (CD) spectroscopy can also confirm optical activity correlated to stereochemical configuration .

Advanced Research Questions

Q. What molecular mechanisms underlie its antibacterial activity, particularly against β-lactam-resistant pathogens?

Mechanistic studies should focus on:

  • Penicillin-binding protein (PBP) affinity : Use fluorescent Bocillin FL binding assays to quantify target engagement .
  • β-lactamase inhibition : Measure IC₅₀ values against TEM-1 or SHV-1 enzymes via nitrocefin hydrolysis assays .
  • Membrane permeability : Utilize liposome encapsulation studies with fluorescent probes to assess penetration in Gram-negative bacteria .

Q. How does the stereochemistry at the 2S,5R,6R positions influence its pharmacological profile?

Stereochemical variations can alter binding to PBPs. Comparative studies using diastereomers or enantiomers are critical:

  • Molecular docking (e.g., AutoDock Vina) to predict binding poses in PBPs .
  • In vitro MIC comparisons between stereoisomers to correlate configuration with activity .
  • Pharmacokinetic profiling to assess differences in absorption and half-life .

Q. What advanced analytical methods can resolve contradictions in reported bioactivity data?

Discrepancies in MIC values (e.g., reports variable activity against P. aeruginosa) may arise from strain-specific resistance mechanisms. Mitigate this by:

  • Whole-genome sequencing of bacterial isolates to identify resistance genes .
  • Metabolomic profiling to detect bacterial stress responses (e.g., ROS production) .
  • Standardized CLSI/EUCAST protocols to ensure reproducibility across labs .

Q. How can in silico modeling predict the compound’s interactions with novel bacterial targets?

Use molecular dynamics (MD) simulations to study:

  • Binding free energy (MM-PBSA/GBSA) to PBPs .
  • Conformational flexibility of the bicyclic core during target engagement .
  • Resistance mutations (e.g., PBP2a in MRSA) to guide structure-activity relationship (SAR) studies .

Q. What strategies are effective for identifying and characterizing its metabolic byproducts?

Apply LC-MS/MS with stable isotope labeling to track metabolic pathways:

  • Phase I metabolism : Incubate with liver microsomes to identify hydroxylation or hydrolysis products .
  • Phase II metabolism : Screen for glucuronidation or glutathione adducts .
  • Toxicology assays (e.g., Ames test) to assess mutagenicity of major metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.